An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol
An In-depth Technical Guide to 1-O-Octadecyl-2-O-benzyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1-O-Octadecyl-2-O-benzyl-rac-glycerol, a key intermediate in the synthesis of novel therapeutic agents.
Core Chemical Identity and Structure
1-O-Octadecyl-2-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative. It features a long-chain octadecyl ether linkage at the sn-1 position, a benzyl ether group at the sn-2 position, and a free hydroxyl group at the sn-3 position of the glycerol backbone. The "rac" designation indicates that it is a racemic mixture of the (R) and (S) enantiomers. This free hydroxyl group is a critical feature, allowing for further chemical modifications and the attachment of various functional moieties, making it a versatile building block in medicinal chemistry.
Below is a two-dimensional representation of the chemical structure of 1-O-Octadecyl-2-O-benzyl-rac-glycerol.
Caption: 2D structure of 1-O-Octadecyl-2-O-benzyl-rac-glycerol.
Physicochemical Properties
A summary of the key physicochemical properties of 1-O-Octadecyl-2-O-benzyl-rac-glycerol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₀O₃ | [1][2] |
| Molecular Weight | 434.70 g/mol | [1][2] |
| CAS Number | 89104-47-2 | [1] |
| Melting Point | >34 °C (decomposes) | [1] |
| Storage Temperature | -15 °C | [1][2] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | [2] |
| Polar Surface Area (PSA) | 38.69 Ų | [2] |
| LogP (octanol-water partition coefficient) | 7.84 | [2] |
Synthesis and Experimental Protocols
1-O-Octadecyl-2-O-benzyl-rac-glycerol is typically synthesized through a multi-step chemical process. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar ether lipids.
Synthesis of 1-O-Octadecyl-rac-glycerol (Intermediate)
A common precursor for the target molecule is 1-O-octadecyl-rac-glycerol. This can be synthesized by the alkylation of a protected glycerol derivative, such as solketal (isopropylidene glycerol), with an octadecyl halide, followed by the removal of the protecting group.
Benzylation of 1-O-Octadecyl-rac-glycerol
The final step involves the selective benzylation of the secondary hydroxyl group of 1-O-octadecyl-rac-glycerol.
Materials:
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1-O-Octadecyl-rac-glycerol
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Benzyl bromide
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Sodium hydride (NaH) or a similar strong base
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Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
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Quenching agent (e.g., water, ammonium chloride solution)
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Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
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Silica gel for column chromatography
Procedure:
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Dissolve 1-O-octadecyl-rac-glycerol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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Carefully add sodium hydride portion-wise to the solution to form the alkoxide.
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Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.
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Slowly add benzyl bromide to the reaction mixture.
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Let the reaction proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain pure 1-O-Octadecyl-2-O-benzyl-rac-glycerol.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates a generalized workflow for the synthesis of 1-O-Octadecyl-2-O-benzyl-rac-glycerol.
Caption: Synthetic workflow for 1-O-Octadecyl-2-O-benzyl-rac-glycerol.
Applications in Drug Development and Research
1-O-Octadecyl-2-O-benzyl-rac-glycerol is a valuable intermediate in the synthesis of complex lipids with therapeutic potential. Its primary applications are in the field of drug delivery and the development of novel lipid-based drugs.
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Antitumor Agents: It is used in the synthesis of alkylphospholipids, a class of compounds that exhibit antitumor activities. These synthetic analogs of platelet-activating factor (PAF) can interfere with cell signaling pathways involved in cancer cell proliferation.[1]
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Antiviral Prodrugs: This molecule has been utilized as a key component in the synthesis of orally bioavailable prodrugs of antiviral agents. For instance, it has been incorporated into a phosphodiester prodrug of GS-441524 (the parent nucleoside of remdesivir) to enhance its oral bioavailability for the potential treatment of SARS-CoV-2 infections.
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PAF Antagonists: It serves as a precursor for the preparation of platelet-activating factor (PAF) antagonists. By modifying the phosphorylcholine moiety, researchers can design molecules that block the pro-inflammatory and thrombotic effects of PAF.[1]
Role in Signaling Pathways
While direct studies on the signaling pathways modulated by 1-O-Octadecyl-2-O-benzyl-rac-glycerol itself are limited, its derivatives, particularly alkylphospholipids, are known to interact with key cellular signaling cascades. A related compound, 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation. This inhibition is thought to occur through the disruption of Raf-1 activation.
The diagram below illustrates a generalized pathway of how ether lipid analogs can interfere with a critical cell growth signaling pathway.
Caption: Generalized MAPK signaling pathway and inhibition by ether lipids.
